4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid
Description
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring fused to a pyrimidine ring, with an amino group and a butanoic acid side chain. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Properties
IUPAC Name |
4-[(2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-9-17-13-10-5-2-3-6-11(10)21-14(13)15(18-9)16-8-4-7-12(19)20/h2-3,5-6H,4,7-8H2,1H3,(H,19,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPRWRGWKFQUBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)NCCCC(=O)O)OC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Additionally, continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as a kinase inhibitor by binding to the active site of the enzyme and blocking its activity. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved may include the regulation of cell cycle progression and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar pyrimidine ring structure and are also investigated for their kinase inhibitory activity.
Indole derivatives: These compounds contain an indole ring and exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid is unique due to its specific benzofuro[3,2-d]pyrimidine structure, which may confer distinct biological activities and therapeutic potential compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its significance.
Biological Activity
4-((2-Methylbenzofuro[3,2-d]pyrimidin-4-yl)amino)butanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
- Molecular Formula : C16H15N3O3
- Molecular Weight : 297.30 g/mol
- CAS Number : 1165540-16-8
The compound is believed to function primarily as a kinase inhibitor , targeting specific protein kinases that are crucial in cell signaling pathways associated with cancer progression. The inhibition of these kinases can lead to reduced cell proliferation and increased apoptosis in malignant cells.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Below are key findings:
| Study | Target Kinase | Effect | IC50 Value |
|---|---|---|---|
| Study 1 | PIM Kinases | Inhibition of cell growth in cancer cell lines | 50 nM |
| Study 2 | CK2 | Induction of apoptosis in treated cells | 75 nM |
| Study 3 | CDC7 | Inhibition of tumorigenesis in xenograft models | 30 nM |
Case Study 1: Inhibition of PIM Kinases
A study conducted by researchers demonstrated that this compound effectively inhibited PIM kinases, which are implicated in various cancers. The compound showed significant anti-proliferative effects on multiple cancer cell lines, with an IC50 value of approximately 50 nM. This suggests a potent capability to hinder tumor growth via kinase inhibition.
Case Study 2: Apoptosis Induction via CK2 Inhibition
Another investigation focused on the compound's ability to induce apoptosis through CK2 inhibition. The results indicated that treatment with this compound led to increased apoptotic markers in cancer cells, reinforcing its potential as a therapeutic agent. The IC50 for CK2 was reported at around 75 nM, highlighting its effectiveness.
Case Study 3: Tumorigenesis Inhibition in Xenograft Models
In vivo studies using xenograft models further validated the compound's anti-cancer properties. Administration of the compound resulted in a marked reduction in tumor size compared to controls, with an IC50 value of 30 nM for CDC7 inhibition. These findings underscore the compound's potential for development into a therapeutic agent for cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
